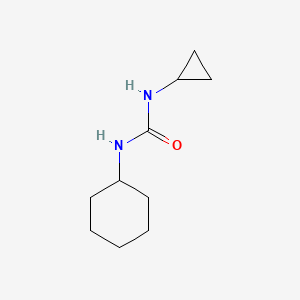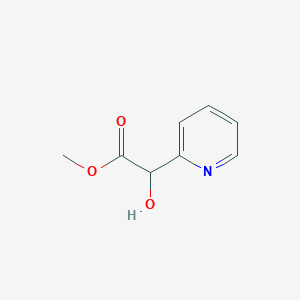
2,4-Dibromobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromobenzamide is a chemical compound with the CAS Number: 874522-46-0 . It has a molecular weight of 278.93 and its linear formula is C7H5Br2NO . It is a solid substance and is typically stored in a dry room temperature environment .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7H5Br2NO . The average mass of the molecule is 278.929 Da and the monoisotopic mass is 276.873779 Da .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 278.93 and its linear formula is C7H5Br2NO . The compound has a density of 2.0±0.1 g/cm3, a boiling point of 316.1±32.0 °C at 760 mmHg, and a flash point of 145.0±25.1 °C . Its refractive index is 1.639 .Aplicaciones Científicas De Investigación
1. Scientometric Analysis of 2,4-D Research
2,4-Dibromobenzamide research has advanced rapidly, particularly in the areas of toxicology and mutagenicity. The USA, Canada, and China are leading contributors in this field. Studies focus on occupational risks, neurotoxicity, resistance or tolerance to herbicides, and impacts on non-target species, especially aquatic ones. Molecular biology, gene expression, human exposure assessment, and pesticide degradation are key future research areas (Zuanazzi, Ghisi, & Oliveira, 2020).
2. Synthesis Applications
This compound is utilized in the synthesis of various compounds. For example, gem-dibromomethylarenes, used as aldehyde equivalents, facilitate the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones, a process characterized by short reaction times and high yield (Narasimhamurthy et al., 2014).
3. Environmental Impact and Removal Techniques
Research in this area includes the development of methods for removing 2,4-D from water resources. Granular activated carbon modified with acid has shown high efficiency in reducing the herbicide in polluted water, conforming to Langmuir and Freundlich adsorption models (Dehghani, Nasseri, & Karamimanesh, 2014).
4. Spectroscopic Studies
FT-IR and NMR spectroscopic studies of 2,4-dihydroxybenzamides provide insights into the structural and spectral properties of these compounds. These studies help in understanding the spatial orientation and molecular characteristics of derivatives of 2,4-dihydroxy benzoic acid (Takač & Vikić Topić, 2004).
5. Synthesis of Quinazolinones
Another application is the synthesis of 2-amino-substituted-4(3H)-quinazolinones via a metal-free reaction involving 2-aminobenzamide derivatives and carbonimidic dibromides, providing an efficient method for producing these compounds (Mirza, 2016).
Safety and Hazards
The safety information for 2,4-Dibromobenzamide includes a GHS07 pictogram and a warning signal word . The hazard statement is H302 , which indicates that it is harmful if swallowed. Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
2,4-dibromobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCQHJGPQUMDLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methylbenzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2968855.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2968858.png)
![2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N'-[(1E)-(dimethylamino)methylidene]acetohydrazide](/img/structure/B2968860.png)
![3-Bromo-4-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-yl]oxypyridine](/img/structure/B2968861.png)
![[(1R,3S)-3-(Chloromethyl)cyclohexyl]methanamine;hydrochloride](/img/structure/B2968863.png)

![(5E)-3-(2-chlorophenyl)-5-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2968867.png)
![4-Bromo-1-methyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2968868.png)
![[5-(4-Morpholinyl)pentyl]amine dihydrochloride](/img/structure/B2968869.png)

![3-tert-butyl-1-[2-(2-methyl-1H-imidazol-1-yl)ethyl]urea](/img/structure/B2968874.png)
